molecular formula C8H4N2 B13966986 2,6-Diethynylpyrazine

2,6-Diethynylpyrazine

Cat. No.: B13966986
M. Wt: 128.13 g/mol
InChI Key: FPPODGWAYJTUFO-UHFFFAOYSA-N
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Description

2,6-Diethynylpyrazine is an organic compound with the molecular formula C8H4N2. It belongs to the pyrazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. The presence of ethynyl groups at positions 2 and 6 makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Diethynylpyrazine can be synthesized through a Sonogashira cross-coupling reaction. This involves the reaction of 2,6-dichloropyrazine with (trimethylsilyl)acetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine. The trimethylsilyl protecting group is then removed using a fluoride source, such as tetrabutylammonium fluoride, to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Sonogashira cross-coupling reaction remains a viable method for large-scale synthesis. The scalability of this reaction makes it suitable for industrial applications, provided that the reaction conditions are optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,6-Diethynylpyrazine undergoes various chemical reactions, including:

    Oxidation: The ethynyl groups can be oxidized to form diketones.

    Reduction: The compound can be reduced to form dihydropyrazines.

    Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the ethynyl groups under basic conditions.

Major Products:

    Oxidation: Formation of diketones.

    Reduction: Formation of dihydropyrazines.

    Substitution: Formation of substituted pyrazines with various functional groups.

Mechanism of Action

The mechanism of action of 2,6-diethynylpyrazine varies depending on its application:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of ethynyl groups, which impart distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of advanced materials and in medicinal chemistry for the development of novel therapeutic agents.

Properties

Molecular Formula

C8H4N2

Molecular Weight

128.13 g/mol

IUPAC Name

2,6-diethynylpyrazine

InChI

InChI=1S/C8H4N2/c1-3-7-5-9-6-8(4-2)10-7/h1-2,5-6H

InChI Key

FPPODGWAYJTUFO-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CN=CC(=N1)C#C

Origin of Product

United States

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